Furafylline-d3 Furafylline-d3 Furafylline-d3 is an isotope labelled analog of Furafylline. Furafylline is a selective inhibitor of human cytochrome P450. It is also reported to inhibit the oxidation of caffeine.

Brand Name: Vulcanchem
CAS No.: 149981-47-5
VCID: VC0048884
InChI: InChI=1S/C12H12N4O3/c1-7-13-9-10(14-7)16(6-8-4-3-5-19-8)12(18)15(2)11(9)17/h3-5H,6H2,1-2H3,(H,13,14)/i1D3
SMILES: CC1=NC2=C(N1)C(=O)N(C(=O)N2CC3=CC=CO3)C
Molecular Formula: C12H12N4O3
Molecular Weight: 263.27 g/mol

Furafylline-d3

CAS No.: 149981-47-5

Cat. No.: VC0048884

Molecular Formula: C12H12N4O3

Molecular Weight: 263.27 g/mol

* For research use only. Not for human or veterinary use.

Furafylline-d3 - 149981-47-5

Specification

Description Furafylline-d3 is an isotope labelled analog of Furafylline. Furafylline is a selective inhibitor of human cytochrome P450. It is also reported to inhibit the oxidation of caffeine.

CAS No. 149981-47-5
Molecular Formula C12H12N4O3
Molecular Weight 263.27 g/mol
IUPAC Name 3-(furan-2-ylmethyl)-1-methyl-8-(trideuteriomethyl)-7H-purine-2,6-dione
Standard InChI InChI=1S/C12H12N4O3/c1-7-13-9-10(14-7)16(6-8-4-3-5-19-8)12(18)15(2)11(9)17/h3-5H,6H2,1-2H3,(H,13,14)/i1D3
Standard InChI Key KGQZGCIVHYLPBH-FIBGUPNXSA-N
Isomeric SMILES [2H]C([2H])([2H])C1=NC2=C(N1)C(=O)N(C(=O)N2CC3=CC=CO3)C
SMILES CC1=NC2=C(N1)C(=O)N(C(=O)N2CC3=CC=CO3)C
Canonical SMILES CC1=NC2=C(N1)C(=O)N(C(=O)N2CC3=CC=CO3)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator